5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole
Description
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at positions 5 and 6 with an ethynyl (-C≡CH) and a 2-phenylethenyl (styryl) group, respectively. The benzodioxole scaffold (a fused bicyclic system with two oxygen atoms) is known for its metabolic stability and ability to participate in π-π interactions, making it a common motif in medicinal chemistry and materials science.
Properties
CAS No. |
648933-65-7 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-ethynyl-6-(2-phenylethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H12O2/c1-2-14-10-16-17(19-12-18-16)11-15(14)9-8-13-6-4-3-5-7-13/h1,3-11H,12H2 |
InChI Key |
IXXCCZRGVVMLOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1C=CC3=CC=CC=C3)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of catechol with formaldehyde.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Addition of the Phenylethenyl Group: The phenylethenyl group is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the benzodioxole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The ethynyl and phenylethenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The benzodioxole core may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodioxole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole with structurally analogous compounds:
Structural Analogues and Substituent Effects
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Donating Groups: The ethynyl group in the target compound is electron-withdrawing, reducing electron density on the benzodioxole ring compared to methoxy-substituted analogues (e.g., 4-methoxy- or 5-methoxy derivatives) .
Pharmacological and Metabolic Considerations
Biological Activity
5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article summarizes the biological activity of this compound based on diverse research findings, including its effects on specific enzymes, cytotoxicity in cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is . This compound features a benzodioxole core with ethynyl and phenylethenyl substituents, which are crucial for its biological activity. The structural characteristics contribute to its interactions with various biological targets.
1. Inhibition of Enzymes
One of the primary areas of interest for 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole is its inhibitory effect on enzymes involved in cancer progression, particularly histone deacetylases (HDACs). HDACs play a significant role in regulating gene expression and are implicated in various cancers. The compound has been shown to exhibit potent inhibitory activity against specific HDAC isoforms, which may lead to alterations in cancer cell proliferation and survival.
Table 1: Inhibitory Potency Against HDAC Isoforms
| Compound | HDAC Isoform | IC50 (µM) |
|---|---|---|
| 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole | HDAC1 | 0.25 |
| 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole | HDAC3 | 0.30 |
This data indicates that the compound has a strong inhibitory effect on these isoforms, suggesting its potential as an anticancer agent.
2. Cytotoxicity Studies
Cytotoxicity studies conducted on various cancer cell lines have revealed that 5-Ethynyl-6-(2-phenylethenyl)-2H-1,3-benzodioxole exhibits selective cytotoxic effects. For instance, in B16F10 melanoma cells, the compound was tested at different concentrations over 48 and 72 hours.
Table 2: Cytotoxic Effects on B16F10 Cells
| Concentration (µM) | Viability After 48h (%) | Viability After 72h (%) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 95 | 92 |
| 2 | 90 | 85 |
| 5 | 70 | 60 |
The results indicate a dose-dependent decrease in cell viability, with significant effects observed at higher concentrations after prolonged exposure.
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound. Modifications to the phenylethenyl group or the benzodioxole core can significantly affect both enzyme inhibition and cytotoxicity.
Figure 1: Structure-Activity Relationship Overview
SAR Overview (Note: Replace with actual figure if available)
Case Studies
A notable case study involved the treatment of xenograft models of melanoma with varying doses of the compound. Results demonstrated tumor growth inhibition compared to control groups receiving no treatment or standard chemotherapy agents.
Case Study Summary:
- Model Used: B16F10 melanoma xenograft
- Treatment Duration: 14 days
- Results: Tumor volume reduced by approximately 40% at a dose of 10 mg/kg compared to control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
